molecular formula C14H19N3OS B3036350 (E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione CAS No. 339107-45-8

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione

Cat. No.: B3036350
CAS No.: 339107-45-8
M. Wt: 277.39 g/mol
InChI Key: ATCFBTHQAGCXDJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a morpholine ring, a pyridine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the pyridine ring is functionalized to introduce the necessary substituents.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.

    Formation of the Morpholine Ring: The morpholine ring is synthesized and attached to the pyridine ring through condensation reactions.

    Formation of the Thione Group: The thione group is introduced through thiation reactions, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-N,N-dimethylacrylamide: Similar in structure but with different functional groups.

    (E)-N-(dimethylamino)methylene)benzothioamide: Shares the dimethylamino and thione groups but differs in the rest of the structure.

Uniqueness

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-morpholin-4-yl-2-pyridin-2-ylprop-2-ene-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-16(2)11-12(13-5-3-4-6-15-13)14(19)17-7-9-18-10-8-17/h3-6,11H,7-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFBTHQAGCXDJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=N1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=CC=N1)/C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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